molecular formula C16H10ClN3 B2501800 7-(6-Chloro-1H-benzimidazol-2-yl)quinoline CAS No. 2226196-51-4

7-(6-Chloro-1H-benzimidazol-2-yl)quinoline

Cat. No. B2501800
CAS RN: 2226196-51-4
M. Wt: 279.73
InChI Key: YBSAXNRVSDCXDN-UHFFFAOYSA-N
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Description

“7-(6-Chloro-1H-benzimidazol-2-yl)quinoline” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . There are two classical methods for benzimidazole synthesis, i.e., coupling of 1,2-diaminobenzenes (1,2-DABs) with carboxylic acids and of 1,2-DABs with aldehydes and ketones .


Chemical Reactions Analysis

Benzimidazole is a base: C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+. It can also be deprotonated with stronger bases: C6H4N(NH)CH + LiH → Li [C6H4N2CH] + H2 . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C (338 to 342 °F; 443 to 445 K) . It has an acidity (pKa) of 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .

Mechanism of Action

The theorized mechanism of action for quinoline and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin .

Future Directions

Given the pharmacological significance of 8-quinolinols and benzimidazoles, new N-Heterocyclic having 8-quinolinol and benzimidazole moieties within a single molecular framework were prepared and characterized . The emergence of bacterial resistance to the quinolones is a major factor that will determine the future clinical effectiveness of these agents .

properties

IUPAC Name

7-(6-chloro-1H-benzimidazol-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-12-5-6-13-15(9-12)20-16(19-13)11-4-3-10-2-1-7-18-14(10)8-11/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSAXNRVSDCXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(6-Chloro-1H-benzimidazol-2-yl)quinoline

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